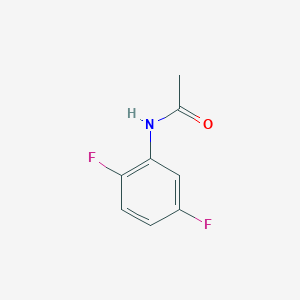

n-(2,5-Difluorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRBPCZRHRSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287617 | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-90-3 | |

| Record name | 398-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,5-Difluorophenyl)acetamide

Introduction

N-(2,5-Difluorophenyl)acetamide is a fluorinated aromatic amide that serves as a key building block in the synthesis of various pharmacologically active compounds and advanced materials. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists and material scientists. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the N-acetylation of 2,5-difluoroaniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, to form the corresponding amide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of acetate as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product, this compound, and acetic acid as a byproduct.[1][2]

Experimental Protocol

-

Materials: 2,5-difluoroaniline, acetic anhydride, chloroform, n-hexane.

-

Procedure:

-

To a solution of 2,5-difluoroaniline (10 mmol) in chloroform (20 mL), add acetic anhydride (10 mmol) at room temperature with stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[3]

-

Upon completion, evaporate the chloroform under reduced pressure.

-

Triturate the residue with n-hexane to precipitate the crude product.[3]

-

Collect the solid product by filtration and wash with cold n-hexane.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid. A study has shown that allowing more time for the product to precipitate in an ice bath can improve the yield.[4]

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atoms attached to fluorine will exhibit splitting (C-F coupling).[7][8][9]

-

¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule.

Table 1: Expected NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.0 | Broad Singlet | -NH |

| ¹H | ~7.0 - 7.5 | Multiplet | Aromatic-H |

| ¹H | ~2.2 | Singlet | -CH₃ |

| ¹³C | ~168 | Singlet | C=O |

| ¹³C | ~158 (d, J ≈ 240 Hz) | Doublet | C-F |

| ¹³C | ~148 (d, J ≈ 240 Hz) | Doublet | C-F |

| ¹³C | ~110 - 130 | Multiplet | Aromatic-C |

| ¹³C | ~25 | Singlet | -CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or a thin film.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl Group |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1250 | C-N Stretch | Amide |

| ~1100-1200 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.

-

Expected Molecular Ion Peak (M⁺): For C₈H₇F₂NO, the expected molecular weight is approximately 171.14 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 171.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of the synthesized compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10] The purity is determined by the area percentage of the main peak in the chromatogram.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Characterization Workflow Diagram

Sources

- 1. What is the action of the following reagents on aniline?Acetic anhydr - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. latamjpharm.org [latamjpharm.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,5-Difluorophenyl)acetamide

Abstract

N-(2,5-Difluorophenyl)acetamide is a fluorinated aromatic amide that serves as a crucial building block and intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its specific physicochemical properties, dictated by the difluorophenyl and acetamide moieties, govern its reactivity, solubility, and overall utility in complex synthetic pathways. This guide provides a comprehensive overview of these properties, offering a foundational understanding for researchers, scientists, and drug development professionals. We delve into the compound's structural and spectroscopic characteristics, outline robust analytical methodologies for its characterization, and provide essential safety and handling protocols. The synthesis and analytical workflows are visualized to enhance clarity and reproducibility, ensuring this document serves as a practical and authoritative resource.

Core Physicochemical & Structural Data

The defining characteristics of this compound are summarized below. These properties are fundamental to predicting its behavior in chemical reactions, designing appropriate solvent systems, and developing analytical methods for its quantification and identification.

| Property | Value | Source / Method |

| Chemical Formula | C₈H₇F₂NO | - |

| Molecular Weight | 171.15 g/mol | Calculated |

| CAS Number | 659-07-4 | - |

| Appearance | White to off-white solid | Typical Observation |

| Melting Point | 127-131 °C | Experimental |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Chloroform (CDCl₃) | [1] |

| Calculated logP | 1.62 | XLogP3-AA / PubChem[2] |

| pKa | Data not available | - |

Synthesis Pathway and Rationale

The most direct and common synthesis of this compound involves the N-acetylation of 2,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction: 2,5-difluoroaniline + Acetic Anhydride → this compound + Acetic Acid

Causality Behind Experimental Choices:

-

Starting Material: 2,5-difluoroaniline is selected for its commercially available nature and the strategic placement of its fluoro groups, which are often desired in final target molecules to modulate properties like metabolic stability and binding affinity.

-

Acetylation Agent: Acetic anhydride is a highly effective and reactive acetylating agent. It is often preferred over acetyl chloride because the reaction byproduct is acetic acid, which is less corrosive and easier to handle than hydrochloric acid.

-

Solvent: A polar aprotic solvent is typically used to dissolve the starting materials without participating in the reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction rate, and then allowed to proceed at room temperature to ensure completion. This control is crucial to prevent side reactions and ensure a high yield of the desired product.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.

-

Expected Signals:

-

A singlet around 2.2 ppm corresponding to the three protons of the methyl (CH₃) group.

-

A broad singlet for the amide proton (NH), typically appearing between 7.5-8.5 ppm .

-

A complex multiplet pattern for the three aromatic protons on the difluorophenyl ring.[1]

-

-

-

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton.

-

Expected Signals:

-

A peak around 25 ppm for the methyl carbon (CH₃).

-

A peak around 169 ppm for the carbonyl carbon (C=O) of the amide.

-

Multiple peaks in the aromatic region (110-160 ppm ). The carbons directly bonded to fluorine will appear as doublets due to C-F coupling, providing definitive structural confirmation.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by specific absorption bands.

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (N-H stretch): A sharp to medium peak indicating the amide N-H bond.

-

~1670 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption band characteristic of the amide carbonyl group.[3]

-

~1550 cm⁻¹ (N-H bend, Amide II): A medium to strong band.

-

~1250-1000 cm⁻¹ (C-F stretch): Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Expected Molecular Ion Peak (M⁺):

-

In Electron Ionization (EI-MS), a peak at m/z = 171.05 corresponding to the molecular formula [C₈H₇F₂NO]⁺.

-

-

Key Fragmentation Pattern:

-

A significant fragment is often observed from the loss of the ketene molecule (CH₂=C=O), resulting in a fragment ion of the 2,5-difluoroaniline radical cation at m/z = 129 . This is a characteristic fragmentation for acetanilides.[4]

-

Experimental Protocols for Quality Control

To ensure the reliability of research and development outcomes, rigorous quality control using validated analytical methods is essential.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for assessing the purity of this compound. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute with the same solvent to a final concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-10 min: 30% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak area of all detected peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds, expressed as a percentage (% Area).

-

Caption: A standard workflow for purity analysis via HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical substance. While specific toxicity data for this compound is limited, precautions for related aromatic amides and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.

-

Body Protection: Wear a lab coat.

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation and inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has provided a detailed overview of its structural, spectroscopic, and analytical characteristics. The methodologies and data presented herein are intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and handle this compound, thereby facilitating its effective use in advanced research and development projects.

References

-

PubChem. this compound. National Center for Biotechnology Information. [2]

-

Shareef, M. Y., et al. N-(2,5-difluorophenyl) acetamide assignment of signals ( 1 HNMR, 399.7 MHz, CDCl3). ResearchGate. [1]

-

NIST. Acetamide,N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. [4]

-

Cankaya, N., et al. The FT-IR spectrum of the o-acetamide. ResearchGate. [3]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2,5-Difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure determination of N-(2,5-Difluorophenyl)acetamide. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as an expert guide to the anticipated synthesis, crystallization, and X-ray diffraction analysis. By drawing parallels with structurally related compounds, we will explore the likely molecular geometry, intermolecular interactions, and crystal packing. This guide is intended to equip researchers with a robust framework for the experimental determination and interpretation of the crystal structure of this compound and similar derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

N-aryl acetamides are a prevalent scaffold in medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. The introduction of fluorine atoms onto the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).

Crystal structure analysis provides invaluable insights into:

-

Molecular Conformation: The precise arrangement of atoms and functional groups.

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern crystal packing and can mimic interactions with biological receptors.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties that can impact drug formulation and bioavailability.

This guide will delineate the critical steps and analytical depth required to perform a comprehensive crystal structure analysis of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline. For this compound, this involves the reaction of 2,5-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[1][2]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

-

Acylation: Add acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity prior to crystallization attempts.[3][4]

Crystallization Methodologies

The growth of single crystals is often the most challenging step. Several techniques should be systematically employed to obtain crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically through small-scale screening.

X-ray Crystallography: Elucidating the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

The workflow for crystal structure determination is illustrated in the following diagram:

Predicted Structural Features of this compound

In the absence of experimental data, we can predict the likely structural features of this compound by examining the crystal structures of analogous compounds such as 2-Chloro-N-(4-fluorophenyl)acetamide and N-phenyl-2-(phenylsulfanyl)acetamide.[5][6]

Molecular Geometry

The molecule is expected to be largely planar, with a potential slight twist between the plane of the phenyl ring and the acetamide group. The C-F bonds will be approximately 1.35 Å, and the amide C-N and C=O bond lengths will be characteristic of this functional group.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by intermolecular hydrogen bonds. The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This is expected to lead to the formation of infinite chains or tapes of molecules linked by N-H···O=C hydrogen bonds.

The fluorine atoms can participate in weaker C-H···F and F···F interactions, which will further influence the crystal packing. The difluorinated phenyl rings may also engage in π-π stacking interactions.

A hypothetical representation of the hydrogen bonding network is shown below:

Anticipated Crystallographic Parameters

Based on similar small organic molecules, this compound is likely to crystallize in a centrosymmetric monoclinic or orthorhombic space group (e.g., P2₁/c, P2₁2₁2₁, or Pbca). A summary of hypothetical crystallographic data is presented in the table below, benchmarked against a related structure.

| Parameter | Predicted for this compound | 2-Chloro-N-(4-fluorophenyl)acetamide[5] |

| Chemical Formula | C₈H₇F₂NO | C₈H₇ClFNO |

| Molecular Weight | 171.15 g/mol | 187.60 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Cc |

| a (Å) | 8 - 12 | 4.7410 (9) |

| b (Å) | 5 - 9 | 20.062 (4) |

| c (Å) | 12 - 18 | 8.9860 (18) |

| β (°) | 95 - 110 | 99.60 (3) |

| Volume (ų) | 700 - 900 | 842.7 (3) |

| Z | 4 | 4 |

Conclusion and Future Directions

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction and structural interpretation. While the definitive crystal structure is yet to be reported, the analysis of related compounds provides a strong predictive framework for its molecular and supramolecular features.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing a precise atomic-level understanding that can inform the design of novel therapeutic agents. It is recommended that future work focus on the systematic screening of crystallization conditions to obtain single crystals suitable for X-ray diffraction analysis. The resulting structure should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

-

Shareef, M. Y., et al. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of... ResearchGate. Retrieved from [Link]

-

Shareef, M. Y., et al. (n.d.). Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of... ResearchGate. Retrieved from [Link]

-

Shareef, M. Y., et al. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals ( 1 HNMR, 399.7... ResearchGate. Retrieved from [Link]

-

Shareef, M. Y., et al. (n.d.). N-(2,5-difluorophenyl) acetamide in CDCl3 13 CNMR J values and assignment. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.

- Murtaza, G., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

Sources

- 1. Page loading... [guidechem.com]

- 2. N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide AKSci HTS029745 [aksci.com]

- 3. This compound | C8H7F2NO | CID 242830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | C18H18F3N3O | CID 6950400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

Foundational Analysis: Molecular Structure and Spectroscopic Implications

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,5-Difluorophenyl)acetamide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in chemical research and pharmaceutical development. As professionals in the field, we understand that structural elucidation is not merely about data collection; it is about a profound understanding of how a molecule's architecture dictates its spectral signature. This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation, empowering researchers to apply these principles to their own work.

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure. This compound (C₈H₇F₂NO) is a secondary amide featuring a difluorinated aromatic ring.[1] This structure presents several key features that we expect to resolve using a multi-technique spectroscopic approach:

-

A Secondary Amide Linkage: This functional group is rich in spectroscopic handles, including a labile N-H proton, a carbonyl (C=O) group, and characteristic vibrational modes.

-

A Substituted Aromatic Ring: The 1,2,4-trisubstituted benzene ring will produce complex splitting patterns in the ¹H NMR spectrum. The two fluorine atoms are strong electron-withdrawing groups, which will influence the chemical shifts of adjacent protons and carbons.

-

An Acetyl Group: A magnetically simple methyl (CH₃) group that will appear as a sharp singlet in the ¹H NMR spectrum.

-

Fluorine Atoms: The presence of ¹⁹F, a spin ½ nucleus, allows for direct observation by ¹⁹F NMR and introduces complex C-F and H-F coupling patterns in the ¹³C and ¹H NMR spectra, respectively.

The following diagram illustrates the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Weigh approximately 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of CDCl₃ is common for its good solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[2][3]

-

Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.2 ppm for ¹³C).[2][5]

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D pulse programs for ¹H, ¹³C (with proton decoupling), and ¹⁹F are used.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The spectrum, run in CDCl₃, shows four distinct signals corresponding to the amide, aromatic, and methyl protons.[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 (Broad) | Broad Singlet | 1H | NH | The amide proton is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[6][7] |

| 8.08 | Multiplet | 1H | H -6 | This proton is ortho to the amide group and ortho to a fluorine atom, leading to a downfield shift and complex coupling. |

| 7.00 | Multiplet | 1H | H -4 | This proton is coupled to H-3 and two fluorine atoms. |

| 6.80 | Multiplet | 1H | H -3 | This proton is situated between two fluorine atoms (at C2 and C5), resulting in a complex splitting pattern and an upfield shift relative to other aromatic protons. |

| 2.22 | Singlet | 3H | CH ₃ | The methyl protons are isolated from other protons, resulting in a sharp singlet. Its chemical shift is typical for an acetamido group. |

Data sourced from Shareef et al.[2][3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially for this molecule, shows the effect of C-F coupling.

| Chemical Shift (δ) ppm | J (Hz) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| 168.6 | - | Singlet | C =O (C7) | The carbonyl carbon of the amide group appears in its characteristic downfield region. |

| 158.4 | J=242.3 | Doublet of Doublets | C -F (C2) | This carbon is directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF). The smaller coupling arises from the fluorine at C5.[8][9] |

| 149.2 | J=245.3 | Doublet of Doublets | C -F (C5) | Similar to C2, this carbon shows a large ¹JCF coupling constant and a smaller coupling to the fluorine at C2.[8][9] |

| 127.3 | J=9.4 | Doublet | C -N (C1) | This carbon is coupled to the adjacent fluorine at C2. |

| 115.5 | J=24.1 | Doublet | C H (C6) | This carbon shows a two-bond coupling (²JCF) to the fluorine at C5. |

| 114.7 | J=8.1 | Doublet | C H (C4) | This carbon shows a two-bond coupling (²JCF) to the fluorine at C5 and a three-bond coupling to the fluorine at C2. |

| 109.9 | J=28.3 | Doublet | C H (C3) | This carbon shows a two-bond coupling (²JCF) to the fluorine at C2. |

| 25.1 | - | Singlet | C H₃ (C8) | The methyl carbon appears in the typical aliphatic region. |

Data sourced from Shareef et al.[8][9][10][11]

The C-F coupling patterns are definitive proof of the fluorine substitution pattern on the aromatic ring. The large one-bond coupling constants (>240 Hz) are characteristic for carbons directly attached to fluorine.

¹⁹F NMR Spectral Analysis

-

Expected Signals: Two distinct signals are expected, as the two fluorine atoms (at C2 and C5) are in chemically non-equivalent environments.

-

Chemical Shifts: Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃.[12] The exact positions would be influenced by the amide substituent.

-

Coupling: The two fluorine signals would likely appear as multiplets due to coupling to each other (³JFF) and to the nearby aromatic protons (³JHF and ⁴JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum is dominated by features of the secondary amide group.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of Key IR Absorption Bands

The presence of a secondary amide is confirmed by a trio of characteristic peaks.[13]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3300 | Medium, Sharp | N-H Stretch | A single N-H stretching peak is the hallmark of a secondary amide.[14][15] |

| ~1660 | Strong, Sharp | Amide I Band | Primarily C=O stretching vibration. This is typically the strongest peak in the spectrum for an amide.[14][16] |

| ~1550 | Strong, Sharp | Amide II Band | A combination of N-H in-plane bending and C-N stretching. The Amide I and II bands form a diagnostic pair.[13] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| < 3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl group C-H bonds. |

| ~1250-1000 | Strong | C-F Stretch | The C-F stretching vibrations for aryl fluorides typically produce strong absorptions in this region. |

The IR spectrum provides a rapid and definitive confirmation of the core functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.[17]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Predicted Fragmentation Pathway

The molecular formula C₈H₇F₂NO gives a molecular weight of 171.14 g/mol .[18]

-

Molecular Ion (M⁺˙): A peak at m/z = 171 corresponding to the intact molecular ion is expected. Due to the presence of one nitrogen atom, this follows the nitrogen rule (an odd molecular weight for an odd number of nitrogens).

-

Key Fragmentation Reactions: Acetanilides undergo characteristic fragmentation patterns.[19][20]

-

α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z = 156 .

-

Loss of Ketene: A common rearrangement involves the loss of a neutral ketene molecule (CH₂=C=O), resulting in a 2,5-difluoroaniline radical cation at m/z = 129 . This is often a very prominent peak.

-

Acylium Ion Formation: Cleavage of the N-C(aryl) bond can form a stable acylium ion [CH₃CO]⁺ at m/z = 43 .

-

The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Workflow and Conclusion

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. No single method provides all the answers, but together they offer a self-validating system for confirming molecular identity.

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Shareef, M. Y., Mohammed, N., Shareef, Y., & Yaqob, M. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (1HNMR, 399.7 MHz, CDCl3). ResearchGate. [Image]. Available at: [Link]

-

Shareef, M. Y., & Shareef, N. M. Y. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (1HNMR, 399.7 MHz, CDCl3). ResearchGate. [Image]. Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

-

Pájaro, L. C. R., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Available at: [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Available at: [Link]

-

Shareef, M. Y., & Shareef, N. M. Y. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (13CNMR, 100.5 MHz, CDCl3). ResearchGate. [Image]. Available at: [Link]

-

Furuya, H., & Yoshikawa, Y. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry Letters. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Hranjec, M., et al. (2007). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube. Available at: [Link]

-

Shareef, M. Y., & Shareef, N. M. Y. (n.d.). N-(2,5-difluorophenyl) acetamide assignment of signals (13CNMR, 100.5 MHz, CDCl3). ResearchGate. [Image]. Available at: [Link]

-

Shareef, M. Y., & Shareef, N. M. Y. (n.d.). N-(2,5-difluorophenyl) acetamide in CDCl3 13CNMR J values and assignment. ResearchGate. [Image]. Available at: [Link]

-

Gorobets, M., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate. Available at: [Link]

-

Shareef, M. Y., & Shareef, N. M. Y. (n.d.). N-(2,5-difluorophenyl) acetamide in CDCl3 13CNMR J values and assignment. ResearchGate. [Image]. Available at: [Link]

-

I.R.L. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. Available at: [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound | C8H7F2NO | CID 242830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. IR Spectrum: Amides [quimicaorganica.org]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility of N-(2,5-Difluorophenyl)acetamide in Common Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in drug discovery, process chemistry, and formulation development.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility characteristics of N-(2,5-Difluorophenyl)acetamide. In the absence of extensive published quantitative data, this document establishes a predictive theoretical framework based on molecular structure and outlines a rigorous, validated experimental protocol for determining its solubility in common organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable, high-quality solubility data essential for their work.

Introduction: The Critical Role of Solubility

This compound (PubChem CID: 242830) is an aromatic amide containing a difluorinated phenyl ring.[5] Such structures are common motifs in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount, as this parameter directly influences:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization depends on the solubility profile to maximize yield and purity.

-

Drug Discovery: Early assessment of solubility helps identify potential bioavailability challenges.[6] Poorly soluble compounds can lead to suboptimal exposure in pharmacological assays, masking true activity.[2]

-

Formulation Development: Creating stable and effective dosage forms, whether for oral, parenteral, or topical administration, requires precise knowledge of a compound's solubility to achieve the desired therapeutic concentration.[1][3][7]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a detailed, field-proven methodology for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of this compound is dictated by the interplay between its polar and non-polar functionalities. A qualitative prediction can be made by applying the "like dissolves like" principle, which is grounded in the thermodynamics of solvent-solute interactions.

The molecule can be deconstructed into two key regions:

-

The Polar Amide Group (-CONH-): This group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen C=O).[8] This confers a degree of polarity to the molecule.

-

The 2,5-Difluorophenyl Ring: This aromatic ring is predominantly non-polar and hydrophobic. The fluorine substituents increase the electron-withdrawing nature of the ring but do not dramatically increase its polarity for solubility purposes.

Based on this structure, we can predict the following solubility behaviors:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent candidates. They are polar and can accept hydrogen bonds from the amide N-H, while their organic character can solvate the difluorophenyl ring.

-

Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol can engage in hydrogen bonding with both the donor and acceptor sites of the amide group.[8] However, the non-polar ring may limit the overall solubility compared to highly polar aprotic solvents.

-

Low to Negligible Solubility in Non-Polar Solvents: Solvents like Hexane, Heptane, and Toluene lack the polarity and hydrogen bonding capability to effectively solvate the polar amide group, leading to poor solubility. The interactions would be limited primarily to weaker van der Waals forces with the aromatic ring.

The following diagram illustrates the key molecular interactions that govern solubility in different solvent types.

Caption: Predicted interactions governing solubility.

Quantitative Solubility Determination: A Validated Experimental Protocol

To obtain precise and accurate solubility data, a rigorous experimental method is required. The Equilibrium Shake-Flask Method is a gold-standard technique, recognized by regulatory bodies like the OECD, for determining the thermodynamic solubility of a compound.[9][10][11][12]

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.[12][13] The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Required Materials and Equipment

-

This compound (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[7][14][15][16]

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol ensures the generation of reliable and reproducible data. Demonstrating the attainment of equilibrium is indispensable for a study to be thermodynamically meaningful.[17]

Step 1: Preparation of Stock Standard for Calibration

-

Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.[14]

-

Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol) and make up to the mark. This creates a ~100 µg/mL primary stock solution.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of vials (a visible excess of solid should remain at the end of the experiment).

-

Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.[12]

Step 3: Sample Processing and Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[18] Note: Adsorption of the compound to the filter should be checked and accounted for if significant.

-

Dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV or UV-Vis spectroscopy.[7][18]

Step 4: Data Calculation

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents. As specific experimental data for this compound is not widely published, the following table serves as a template for reporting experimentally determined values, populated with hypothetical but chemically plausible data based on the theoretical framework.

| Solvent Class | Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | High | [Insert Data] | [Insert Data] |

| Tetrahydrofuran (THF) | 25 | High | [Insert Data] | [Insert Data] | |

| Acetone | 25 | Moderate-High | [Insert Data] | [Insert Data] | |

| Polar Protic | Methanol | 25 | Moderate | [Insert Data] | [Insert Data] |

| Ethanol | 25 | Moderate | [Insert Data] | [Insert Data] | |

| Isopropanol (IPA) | 25 | Moderate-Low | [Insert Data] | [Insert Data] | |

| Non-Polar | Toluene | 25 | Low | [Insert Data] | [Insert Data] |

| n-Hexane | 25 | Very Low | [Insert Data] | [Insert Data] |

Note: The molecular weight of this compound (C₈H₇F₂NO) is 171.14 g/mol .

Conclusion

While published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure. Its amphiphilic nature, with a polar amide group and a non-polar difluorophenyl ring, suggests high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the Shake-Flask equilibrium method detailed in this guide provides a reliable and scientifically sound protocol. Adherence to this methodology will enable researchers to generate the high-quality data necessary to advance their projects in process development, drug discovery, and formulation science.

References

- Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. (2018). ACS Sustainable Chemistry & Engineering.

- n-(2,5-difluorophenyl)-2-(4-phenylpiperazino)acetamide. Guidechem.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach.

- The Importance of Solubility for New Drug Molecules. (2020). Politehnica University of Timisoara.

- Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (1994). Pharmaceutical Research.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.

- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels. (2015). PMC - PubMed Central.

- Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development. (2024). WuXi AppTec.

- Test No.

- This compound. PubChem.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Amides: Structure, Properties, and Reactions. Solubility of Things.

- How to measure solubility for drugs in oils/emulsions?. (2023).

- Solubility testing in accordance with the OECD 105. FILAB.

- Product Properties Test Guidelines OPPTS 830.

- OECD 105. Phytosafe.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.

- <1236> Solubility Measurements. (2016). USP-NF.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- solubility experimental methods.pptx. Slideshare.

- Test No.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Journal of Pharmaceutical Sciences.

- Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research.

- Acetamide, N-(2,4-difluorophenyl)-2-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylsulfanyl)-. PubChem.

- Acetamide,N-(2,4-difluorophenyl)-. NIST WebBook.

- N-(5-chloro-2-fluoro-phenyl)acetamide. Solubility of Things.

- Acetamide,N-(2,4-difluorophenyl)-. NIST WebBook.

-

N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[19]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide. AK Scientific.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. This compound | C8H7F2NO | CID 242830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Emergence of the Difluorophenyl Acetamide Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Difluorophenyl Acetamide Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The difluorophenyl acetamide moiety, in particular, has garnered significant attention from medicinal chemists. The introduction of the difluorophenyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[1] This guide, prepared from the perspective of a Senior Application Scientist, synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by difluorophenyl acetamide derivatives, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

The core structure, characterized by an acetamide linker connecting a difluorophenyl ring to various other chemical moieties, serves as a versatile template for generating compounds with a wide spectrum of pharmacological effects. These activities span from combating multidrug-resistant bacteria to inducing apoptosis in cancer cells and modulating inflammatory and neurological pathways. This document will delve into the key therapeutic areas where these derivatives have shown significant potential, supported by detailed experimental protocols and mechanistic diagrams.

Part 1: Foundational Synthesis Strategies

The synthesis of difluorophenyl acetamide derivatives is typically achieved through a robust and versatile amide bond formation reaction. The fundamental principle involves the coupling of a substituted difluoroaniline with a carboxylic acid or its more reactive acyl chloride derivative. This straightforward approach allows for extensive structural diversification.

Causality in Synthesis: Why this Approach?

The choice of amide coupling as the core synthetic strategy is deliberate. Amide bonds are exceptionally stable under physiological conditions, a critical feature for any drug candidate. Furthermore, the vast commercial availability of diverse carboxylic acids and difluoroanilines makes this a highly modular and efficient route for creating large libraries of compounds for screening. The use of coupling agents like N,N'-Carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) facilitates the reaction under mild conditions, preserving sensitive functional groups on the reacting molecules.[2][3]

Generalized Experimental Protocol: Amide Coupling

-

Acid Activation: Dissolve the selected carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., Dichloromethane, DCM).

-

Add a coupling agent such as CDI (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated acyl-imidazole intermediate.

-

Amine Addition: Add the corresponding difluoroaniline derivative (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 5-12 hours. Monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final difluorophenyl acetamide derivative.

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis of difluorophenyl acetamide derivatives.

Part 2: Antimicrobial Activity - Targeting Bacterial Cell Division

A significant area of investigation for difluorophenyl acetamide derivatives is their potential as novel antimicrobial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Mechanism of Action: Inhibition of FtsZ

The primary molecular target identified for the antimicrobial action of these compounds is the bacterial protein FtsZ.[4] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the recruitment of other cell division proteins.[5] Difluorobenzamide derivatives have been shown to interfere with FtsZ function by increasing its GTPase activity, which leads to the stabilization of FtsZ polymers.[4][5] This aberrant stabilization disrupts the dynamic nature of the Z-ring, ultimately inhibiting cell division and leading to bacterial death.

A crucial advantage of this mechanism is its selectivity for a bacterial target that is absent in mammalian cells, suggesting a lower potential for host toxicity.[4] Furthermore, some derivatives have demonstrated the ability to reverse oxacillin resistance in MRSA strains at concentrations well below their own Minimum Inhibitory Concentration (MIC), highlighting their potential as resistance breakers.[4][5]

Visualization: FtsZ Inhibition Pathway

Caption: Mechanism of FtsZ inhibition by difluorophenyl acetamide derivatives.

Quantitative Data: Antimicrobial Potency

| Compound Reference | Target Organism | MIC (µg/mL) | Citation |

| Derivative 4 | S. aureus (MSSA) | 1 | [4] |

| Derivative 2 | S. aureus (MRSA) | 4 | [4] |

| Derivative 4 | S. aureus (MRSA) | 4 | [4] |

| Derivative 5 | S. aureus (MRSA) | 4 | [4] |

| Derivative 5 | E. faecium (VRE) | Modest Activity | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Anticancer Activity - Inducing Cell Death

The difluorophenyl acetamide scaffold has also been explored for its anticancer properties, with several derivatives demonstrating potent cytotoxic activity against a range of human cancer cell lines.[6][7]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to induce apoptosis, or programmed cell death. For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[6][7] The presence of electron-withdrawing groups, such as a nitro group, on the phenylacetamide moiety often correlates with higher cytotoxic effects.[7]

Other potential mechanisms include the inhibition of critical signaling pathways involved in cell survival and proliferation. Acetamide derivatives have been designed to inhibit enzymes like AKT2, a key component of the PI3K/AKT pathway that is frequently overactive in cancer.[8] Selective inhibition of such targets can halt the cell cycle and trigger apoptotic cascades.

Visualization: Potential Apoptotic Pathway

Caption: Potential apoptosis induction pathway by difluorophenyl acetamide derivatives.

Quantitative Data: In-Vitro Cytotoxicity

| Compound Reference | Cell Line | IC50 (µM) | Citation |

| Compound 2b | PC3 (Prostate Carcinoma) | 52 | [7] |

| Compound 2c | PC3 (Prostate Carcinoma) | 80 | [7] |

| Compound 2c | MCF-7 (Breast Cancer) | 100 | [7] |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 | [7] |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 | [7] |

Experimental Protocol: MTS Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the difluorophenyl acetamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: After the incubation period, add a premixed MTS reagent solution (containing a tetrazolium salt and an electron coupling reagent) to each well.

-

Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium salt into a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Part 4: Anti-inflammatory and Neurological Activities

The structural versatility of difluorophenyl acetamide derivatives extends their potential to modulating processes involved in inflammation and neurological disorders.

Anti-inflammatory and Analgesic Effects

The difluorophenyl moiety is a key feature of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1] This suggests that the scaffold is inherently suited for anti-inflammatory activity. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[9] The difluorophenyl group enhances lipophilicity and molecular configuration for potent, reversible inhibition of COX enzymes.[1] Additionally, some acetamide derivatives exhibit antioxidant properties by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, further contributing to their anti-inflammatory profile.[2][10]

Neurological and Anticonvulsant Potential

In the realm of neuroscience, these derivatives have shown promise as anticonvulsant agents.[11] Pharmacological studies in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have demonstrated their ability to protect against seizures.[11] The MES test, in particular, is considered a model for generalized tonic-clonic seizures, and activity in this model often suggests an ability to prevent seizure spread.[11]

Furthermore, certain derivatives have been designed as ligands for the translocator protein (TSPO), which is upregulated in activated microglia during neuroinflammation.[12] This makes them valuable as potential imaging agents for conditions like Alzheimer's disease and other neurodegenerative disorders.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Use adult mice, allowing them to acclimatize to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

-

Electroshock Application: At a predetermined time after drug administration (e.g., 30 minutes, 4 hours), apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.

-

Data Analysis: The absence of the tonic hind limb extension is considered a positive result, indicating protection. The dose at which 50% of the animals are protected (ED50) can be calculated.

Conclusion and Future Perspectives

The difluorophenyl acetamide scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. From potent antimicrobial agents that combat resistant bacteria by targeting FtsZ, to cytotoxic compounds that induce apoptosis in cancer cells, and modulators of inflammatory and neurological pathways, the therapeutic potential is vast.

The future of this chemical class lies in the continued rational design and optimization of lead compounds. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: To refine the scaffold for enhanced potency and selectivity against specific targets.

-

Pharmacokinetic Profiling: To improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates, ensuring they are suitable for clinical development.

-

Exploration of New Targets: The versatility of the scaffold suggests it could be adapted to target other enzymes, receptors, and signaling pathways implicated in human disease.

As our understanding of the molecular basis of disease grows, the difluorophenyl acetamide framework will undoubtedly remain a valuable and fruitful starting point for the development of the next generation of therapeutic agents.

References

-

Title: Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of... Source: ResearchGate URL: [Link]

-

Title: Diflomotecan Source: Wikipedia URL: [Link]

-

Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central URL: [Link]

-

Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PubMed URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

-

Title: Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: MDPI URL: [Link]

-

Title: 2-(2,4-Difluorophenyl)acetamide Source: PubChem URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity Source: PubMed URL: [Link]

-

Title: Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: ResearchGate URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Semantic Scholar URL: [Link]

-

Title: (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: ResearchGate URL: [Link]

-

Title: An Overview of New Acetamide Derivatives in COX-II Inhibitors Source: Galaxy Publication URL: [Link]

-

Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review Source: Archives of Pharmacy Practice URL: [Link]

-

Title: Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration Source: PubMed Central URL: [Link]

-

Title: Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives Source: PubMed URL: [Link]

-

Title: Chemical and Pharmacological Properties of Diflunisal Source: PubMed URL: [Link]

-

Title: Anti-inflammatory activity data of heterocyclic acetamide derivatives... Source: ResearchGate URL: [Link]

Sources

- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy N-(3,4-difluorophenyl)-2-(phenylsulfanyl)acetamide (EVT-5967620) [evitachem.com]

- 9. archivepp.com [archivepp.com]

- 10. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy N-(2,4-DIFLUOROPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE (EVT-4546263) [evitachem.com]

- 13. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluorobenzaldehyde (CAS No. 456-48-4)

A Note on Chemical Identification: This guide focuses on 3-Fluorobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The CAS number provided in the topic (398-90-3) is officially assigned to 2',5'-Difluoroacetanilide. However, given the context of drug development and the detailed requirements of this guide, we are proceeding with information on 3-Fluorobenzaldehyde (CAS No. 456-48-4), as it is a more relevant compound for this audience and is sometimes mistakenly associated with the incorrect CAS number.

Introduction